2-(benzylsulfonyl)-N-(2-ethylhexyl)acetamide
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Overview
Description
N-(2-ETHYLHEXYL)-2-PHENYLMETHANESULFONYLACETAMIDE is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of an ethylhexyl group, a phenylmethanesulfonyl group, and an acetamide group, which together contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHYLHEXYL)-2-PHENYLMETHANESULFONYLACETAMIDE typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. For instance, the synthesis might involve the reaction of 2-ethylhexylamine with phenylmethanesulfonyl chloride under controlled conditions to form the sulfonamide intermediate. This intermediate is then reacted with acetic anhydride to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of N-(2-ETHYLHEXYL)-2-PHENYLMETHANESULFONYLACETAMIDE may involve large-scale batch processes. These processes are optimized for yield and purity, often utilizing automated reactors and precise temperature control to ensure consistent product quality. The use of catalysts and solvents is carefully managed to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHYLHEXYL)-2-PHENYLMETHANESULFONYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the sulfonyl group to a sulfide.
Substitution: This reaction involves the replacement of one functional group with another, such as the substitution of the phenyl group with other aromatic or aliphatic groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile employed.
Scientific Research Applications
N-(2-ETHYLHEXYL)-2-PHENYLMETHANESULFONYLACETAMIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and acetamide derivatives.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and polymers.
Mechanism of Action
The mechanism by which N-(2-ETHYLHEXYL)-2-PHENYLMETHANESULFONYLACETAMIDE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, potentially inhibiting enzyme activity. Additionally, the acetamide group may interact with other proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-ETHYLHEXYL)-2-PHENYLMETHANESULFONAMIDE: Similar in structure but lacks the acetamide group.
N-(2-ETHYLHEXYL)-2-PHENYLMETHANESULFONYLCHLORIDE: Contains a sulfonyl chloride group instead of the acetamide group.
N-(2-ETHYLHEXYL)-2-PHENYLMETHANESULFONYLACETATE: Contains an acetate group instead of the acetamide group.
Uniqueness
N-(2-ETHYLHEXYL)-2-PHENYLMETHANESULFONYLACETAMIDE is unique due to the presence of both the sulfonamide and acetamide groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, distinguishing it from similar compounds that lack one of these functional groups.
Properties
Molecular Formula |
C17H27NO3S |
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Molecular Weight |
325.5 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-(2-ethylhexyl)acetamide |
InChI |
InChI=1S/C17H27NO3S/c1-3-5-9-15(4-2)12-18-17(19)14-22(20,21)13-16-10-7-6-8-11-16/h6-8,10-11,15H,3-5,9,12-14H2,1-2H3,(H,18,19) |
InChI Key |
BGYPPOBKBFFJEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)CS(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
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